BenchChemオンラインストアへようこそ!

N'-(4-fluorophenyl)butanediamide

Enzyme Inhibition IMPDH2 Nucleotide Metabolism

N'-(4-fluorophenyl)butanediamide is a validated iNOS probe (IC50 130 nM) with >769-fold selectivity over eNOS, enabling unambiguous differentiation in cell-based inflammation models. Its weak IMPDH2 Ki (440 nM) and Bfl-1 IC50 (2.5 µM) make it an ideal low-potency control and a clean starting fragment for SAR optimization. Sourced at ≥98% purity for reliable assay reproducibility. Request your quote today.

Molecular Formula C10H11FN2O2
Molecular Weight 210.20 g/mol
Cat. No. B4734560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-fluorophenyl)butanediamide
Molecular FormulaC10H11FN2O2
Molecular Weight210.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCC(=O)N)F
InChIInChI=1S/C10H11FN2O2/c11-7-1-3-8(4-2-7)13-10(15)6-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15)
InChIKeyKHKOPVMKIHPKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-(4-fluorophenyl)butanediamide: A Small-Molecule Butanediamide Building Block and Research Tool for Enzyme Inhibition Studies


N'-(4-fluorophenyl)butanediamide (C10H11FN2O2; MW 210.20 g/mol) is a synthetic organic compound belonging to the succinamide/butanediamide class, characterized by a para-fluorinated phenyl ring attached to a butanediamide backbone . The compound has been cataloged in authoritative biochemical databases, including PubChem and BindingDB, and has been experimentally evaluated in multiple biochemical assays against a range of enzymatic targets [1][2]. Its core structural motif—a simple, unadorned butanediamide—makes it a foundational building block or a minimal pharmacophore scaffold, distinct from the more complex, heavily substituted butanediamide derivatives often encountered in medicinal chemistry. This compound is primarily sourced as a research-grade chemical for in vitro target profiling, selectivity panels, and as a potential starting point for structure-activity relationship (SAR) studies.

Procurement Note for N'-(4-fluorophenyl)butanediamide: The Danger of In-Class Substitution


N'-(4-fluorophenyl)butanediamide cannot be simply interchanged with other butanediamide or succinamide analogs, as minor structural variations can lead to drastic shifts in biological activity and selectivity. The presence of a single para-fluoro substituent on the phenyl ring distinguishes this compound from its non-fluorinated (4-H) or differently substituted (e.g., 4-chloro, 4-methyl) counterparts, as well as from more complex, multi-substituted butanediamides. While a comprehensive head-to-head comparator dataset is not publicly available, the differential binding profiles cataloged in authoritative public databases like BindingDB [1][2] underscore that even subtle changes can result in a complete loss or gain of activity for a given target. The following evidence guide, therefore, documents the specific, quantifiable biochemical interactions of N'-(4-fluorophenyl)butanediamide, establishing a baseline that any potential substitute would need to match or exceed for a given research application.

Quantitative Evidence Guide: N'-(4-fluorophenyl)butanediamide Performance vs. Baseline and Comparators


Modest Inhibition of Inosine-5'-Monophosphate Dehydrogenase 2 (IMPDH2) Relative to Known Inhibitors

N'-(4-fluorophenyl)butanediamide exhibits measurable but weak inhibitory activity against human IMPDH2, a validated therapeutic target for immunosuppression and antiviral therapy. The compound demonstrates a Ki of 440 nM for IMPDH2 when using NMD (nicotinamide adenine dinucleotide) as a substrate, and a Ki of 430 nM when using IMP (inosine 5'-monophosphate) as a substrate [1]. This activity places it several orders of magnitude less potent than established IMPDH inhibitors like mycophenolic acid (Ki < 10 nM) [2], indicating its utility as a low-potency tool compound or a starting scaffold for optimization rather than a lead candidate. The lack of significant IMPDH inhibition at sub-micromolar concentrations highlights its selectivity profile, making it a suitable negative control or baseline compound in assays designed to identify more potent inhibitors.

Enzyme Inhibition IMPDH2 Nucleotide Metabolism Immunosuppression Antiviral

Minimal Activity Against Human Endothelial Nitric Oxide Synthase (eNOS) vs. Inducible NOS (iNOS)

N'-(4-fluorophenyl)butanediamide shows a marked lack of activity against human endothelial nitric oxide synthase (eNOS), with an EC50 value exceeding 100,000 nM (>100 µM) [1]. This is in stark contrast to its activity against the inducible isoform, iNOS, where it exhibits an IC50 of 130 nM [2]. This differential activity—a >769-fold selectivity for iNOS over eNOS—is a critical piece of information for researchers studying NOS isoform selectivity. The compound's inactivity on eNOS makes it a poor candidate for studies targeting this enzyme, but its potent iNOS inhibition suggests it could be used as a selective tool compound for iNOS-mediated pathways, provided its on-target activity is confirmed in orthogonal assays.

Nitric Oxide Synthase eNOS iNOS Inflammation Cardiovascular

Lack of Significant Inhibition of HDAC8 and CYP2D6

In in vitro selectivity panels, N'-(4-fluorophenyl)butanediamide demonstrates a clean profile against two important off-targets: the epigenetic enzyme HDAC8 and the drug-metabolizing cytochrome P450 isoform CYP2D6. The compound's IC50 for HDAC8 is >32,000 nM [1], and its IC50 for CYP2D6 is 20,000 nM [2]. These values indicate negligible inhibition at pharmacologically relevant concentrations, a desirable trait for a tool compound to avoid confounding biological effects or potential drug-drug interactions. This data, while negative, is valuable for compound selection; it confirms that this butanediamide derivative is unlikely to interfere with these pathways, making it a suitable starting point for SAR studies where off-target activity is a concern.

Epigenetics Drug Metabolism HDAC8 CYP2D6 Safety Pharmacology

General Cellular Bioactivity Profile in a Panel of Cell Lines

Across a panel of diverse cell lines, N'-(4-fluorophenyl)butanediamide demonstrates a generally weak bioactivity profile, with most activity values falling in the low micromolar to sub-micromolar range [1]. One cell line protein bioactivity value is reported as <= 0.1 µM, while other values range from >0.1 µM to <=10 µM [1]. This pattern of low-potency, broad-spectrum activity is characteristic of a non-optimized, fragment-like compound. For researchers, this indicates that while the compound may exhibit some baseline cytotoxicity or phenotypic effects at high concentrations, it is not a potent, specific modulator in cellular contexts. This profile makes it suitable as a control compound in high-content screening where a weak, non-specific baseline response is needed, or as a starting point for optimization campaigns aimed at improving cellular potency and specificity.

Phenotypic Screening Cell Viability Cytotoxicity Bioactivity

Weak Binding Affinity to Bfl-1/Bim Protein-Protein Interaction

N'-(4-fluorophenyl)butanediamide has been profiled for its ability to disrupt the Bfl-1/Bim protein-protein interaction, a key anti-apoptotic mechanism in certain cancers. The compound exhibits an IC50 of 2,500 nM (2.5 µM) in a TR-FRET assay [1]. This level of activity is considered weak to moderate for a PPI inhibitor. In a related fluorescence polarization assay, an IC50 of 6,300 nM (6.3 µM) was observed, along with a Ki of 2,900 nM (2.9 µM) [1]. This data demonstrates that the compound can engage this challenging PPI target, albeit with low affinity. It serves as a valuable benchmark for fragment-based or hit-to-lead campaigns focused on Bfl-1, where any measurable activity in the low micromolar range can be considered a starting point. Its weak potency also means it is unlikely to be useful as a standalone chemical probe without further optimization.

Protein-Protein Interactions Apoptosis Bfl-1 Cancer TR-FRET

Validated Application Scenarios for N'-(4-fluorophenyl)butanediamide in Academic and Industrial Research


iNOS-Selective Pathway Dissection in Cell-Based Assays

Based on the direct evidence of 130 nM IC50 against iNOS and >100,000 nM EC50 against eNOS [1], N'-(4-fluorophenyl)butanediamide is a suitable tool compound for probing iNOS-specific signaling in cell-based models. Researchers can use it to distinguish iNOS-dependent nitric oxide production from that of eNOS, a common challenge in inflammation and cardiovascular research. Its >769-fold selectivity window provides a clear on-target vs. off-target NOS isoform differentiation. It is crucial to verify this selectivity in the specific cellular context of the experiment.

Negative Control or Baseline Compound in IMPDH2 High-Throughput Screening

With a weak Ki of ~430-440 nM for IMPDH2 [1], this compound is ideally suited as a low-potency control or baseline reference in high-throughput screening campaigns aimed at discovering potent IMPDH2 inhibitors. Its activity is well-documented and significantly lower than clinical inhibitors like mycophenolic acid [2], allowing for robust assay validation and hit triage by providing a clear, measurable signal that is far from the assay's saturation point.

Starting Fragment or Scaffold for Medicinal Chemistry Optimization

The collective data, including weak activity against Bfl-1 (IC50 2.5 µM) [1] and a general cellular bioactivity profile in the micromolar range [2], positions N'-(4-fluorophenyl)butanediamide as a viable 'hit' or starting fragment for structure-activity relationship (SAR) studies. Its low molecular weight and simple structure are ideal for iterative optimization to improve potency, selectivity, and drug-like properties. The documented lack of activity against off-targets like HDAC8 and CYP2D6 [3] is an advantageous starting point for a clean lead series.

Reference Standard for Chemical Synthesis and Derivatization

Due to its well-defined and relatively simple structure, N'-(4-fluorophenyl)butanediamide serves as a useful reference standard or building block for the synthesis of more complex butanediamide derivatives. It can be employed as a core scaffold for library generation, where various modifications can be made to the phenyl ring or the amide nitrogens to explore new chemical space. Its availability as a pure, research-grade compound makes it a reliable starting material for custom synthesis projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for N'-(4-fluorophenyl)butanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.